molecular formula C13H13BrO2 B8439181 6-Bromospiro[chroman-2,1'-cyclopentan]-4-one CAS No. 862475-41-0

6-Bromospiro[chroman-2,1'-cyclopentan]-4-one

Cat. No.: B8439181
CAS No.: 862475-41-0
M. Wt: 281.14 g/mol
InChI Key: BZSCWAOPDYUDPZ-UHFFFAOYSA-N
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Description

6-Bromospiro[chroman-2,1'-cyclopentan]-4-one is a useful research compound. Its molecular formula is C13H13BrO2 and its molecular weight is 281.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

862475-41-0

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

6-bromospiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C13H13BrO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI Key

BZSCWAOPDYUDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (15.8 g, 73.8 mmol), cyclopentanone (12.35 g, 147 mmol) and pyrrolidine (12 mL, 140 mmol) in MeOH (300 mL) was stirred at room temperature overnight. The mixture was concentrated in vacuo to give the residue, which was added water and HCl (36%) until pH=1. The mixture was extracted with EtOAc and then the organic layer was concentrated to give 6-bromospiro[chroman-2,1′-cyclopentan]-4-one (23 g, 100%). 1H-NMR (CDCl3): 1.64 (m, 4H), 1.72 (m, 2H), 2.03 (m, 2H), 2.78 (s, 2H), 6.78 (m, 1H), 7.48 (m, 1H), 7.91 (m, 1H).
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300 mL
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (31.6 g, 0.1477 mol), cyclopentanone (26 mL, 0.2939 mol) and pyrrolidine (24 mL, 0.288 mol) in methanol (600 mL) was stirred at 25° C. overnight. The mixture was then concentrated to a red oil. Water was added and the solution was adjusted to pH 1 with concentrated hydrochloric acid. The product was extracted with diethylether. The organic layer was evaporated under reduced pressure. The residue was then dissolved in a small volume of methanol. The solution was treated with charcoal, filtered and water was added to the filtrate. The residue was extracted with diethylether. The organic layer was dried over magnesium sulfate and diethylether was evaporated under reduced pressure. The product was used directly in the next step (77%).
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24 mL
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600 mL
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